molecular formula C22H28ClFO4 B12414699 Clobetasol-d5

Clobetasol-d5

Cat. No.: B12414699
M. Wt: 415.9 g/mol
InChI Key: FCSHDIVRCWTZOX-PAEDUFRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clobetasol-d5 is a deuterated form of clobetasol, a potent corticosteroid used primarily in the treatment of various skin disorders such as eczema and psoriasis. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in metabolic studies and enhance its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clobetasol-d5 involves the incorporation of deuterium atoms into the clobetasol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Clobetasol-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Clobetasol-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of clobetasol in various formulations.

    Biology: Employed in metabolic studies to trace the distribution and breakdown of clobetasol in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clobetasol.

    Industry: Applied in the development of new formulations and delivery systems for clobetasol

Mechanism of Action

Clobetasol-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The downstream effects include decreased vasodilation, reduced permeability of capillaries, and inhibition of leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clobetasol-d5

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. This makes it a valuable tool in research settings where tracing and stability are crucial.

Properties

Molecular Formula

C22H28ClFO4

Molecular Weight

415.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2

InChI Key

FCSHDIVRCWTZOX-PAEDUFRWSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.